molecular formula C13H22N+ B12556410 1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium CAS No. 142338-58-7

1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium

Cat. No.: B12556410
CAS No.: 142338-58-7
M. Wt: 192.32 g/mol
InChI Key: GVHLHUNXNUKJPY-UHFFFAOYSA-N
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Description

1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium is a quaternary ammonium compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium typically involves the alkylation of 4-ethyl-3,5-dimethylpyridine with butyl halides under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the compound with altered alkyl groups.

    Substitution: New quaternary ammonium compounds with different alkyl or aryl groups.

Scientific Research Applications

1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in drug delivery systems due to its ability to form ionic liquids.

    Industry: Utilized in the production of ionic liquids for use in electrochemical applications and as solvents in green chemistry.

Mechanism of Action

The mechanism of action of 1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with enzymes and other proteins, inhibiting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Butyl-4-methylpyridinium bromide
  • 1-Butyl-3,5-dimethylpyridinium

Uniqueness

1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific ionic liquid characteristics, such as high thermal stability and low viscosity.

Properties

CAS No.

142338-58-7

Molecular Formula

C13H22N+

Molecular Weight

192.32 g/mol

IUPAC Name

1-butyl-4-ethyl-3,5-dimethylpyridin-1-ium

InChI

InChI=1S/C13H22N/c1-5-7-8-14-9-11(3)13(6-2)12(4)10-14/h9-10H,5-8H2,1-4H3/q+1

InChI Key

GVHLHUNXNUKJPY-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+]1=CC(=C(C(=C1)C)CC)C

Origin of Product

United States

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